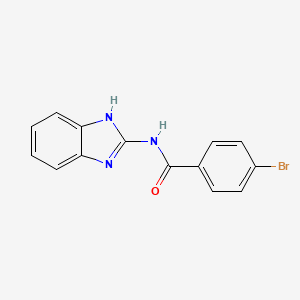

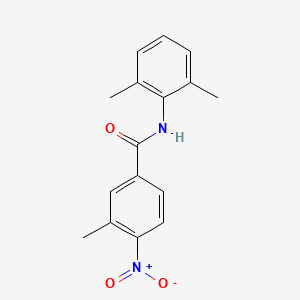

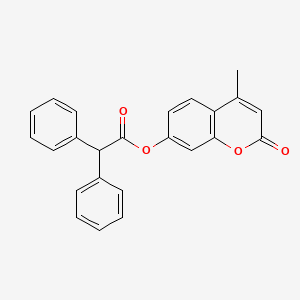

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide

Overview

Description

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide, also known as DMNB, is a chemical compound that belongs to the class of nitrobenzamides. It has been widely used in scientific research as a fluorescent probe for detecting protein conformational changes and as a substrate for enzymatic reactions. DMNB has also been investigated for its potential applications in drug discovery and development due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is based on its ability to bind to the hydrophobic cavities of proteins and undergo a conformational change upon binding. This results in a change in fluorescence intensity, which can be measured using spectroscopic techniques such as fluorescence spectroscopy or fluorescence microscopy. The binding of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide to proteins is reversible and depends on several factors, including the hydrophobicity and size of the binding pocket, the charge distribution on the protein surface, and the pH and ionic strength of the solution.

Biochemical and Physiological Effects:

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide has been shown to have several biochemical and physiological effects, including its ability to selectively bind to hydrophobic cavities of proteins, induce protein conformational changes, and act as a substrate for enzymatic reactions. It has also been investigated for its potential applications in drug discovery and development due to its unique structural features and biological activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide in lab experiments is its high selectivity and sensitivity for detecting protein conformational changes. It is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the main limitations of using N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is its relatively low photostability, which can limit its application in long-term experiments. It is also important to note that N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide may not be suitable for all types of proteins and experimental conditions, and its specificity and sensitivity may vary depending on the protein and the experimental setup.

Future Directions

There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide, including its application in drug discovery and development, its use in studying protein-ligand interactions, and its potential as a diagnostic tool for detecting protein misfolding and aggregation. Other future directions include the development of new synthetic methods for N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide and its derivatives, the optimization of experimental conditions for its use in various applications, and the investigation of its biological activities in vivo. Overall, N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide has great potential for advancing our understanding of protein structure and function and for developing new diagnostic and therapeutic strategies for various diseases.

Synthesis Methods

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide can be synthesized through several methods, including the reaction of 3-methyl-4-nitrobenzoic acid with 2,6-dimethylaniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl). The reaction typically takes place in a polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide has been widely used in scientific research as a fluorescent probe for detecting protein conformational changes and as a substrate for enzymatic reactions. It has been shown to selectively bind to the hydrophobic cavities of proteins and undergo a conformational change upon binding, resulting in a change in fluorescence intensity. This property has been exploited for studying protein-ligand interactions, protein folding, and protein conformational changes in real-time.

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-10-5-4-6-11(2)15(10)17-16(19)13-7-8-14(18(20)21)12(3)9-13/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNHTHAFYCOINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357910 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |

CAS RN |

109306-96-9 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)

![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)

![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)